N-(2-Mercaptoethyl)hydrazinecarboxamide

Description

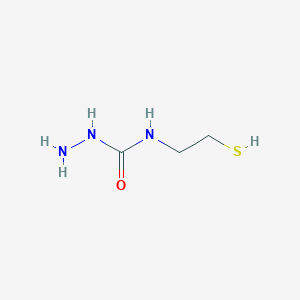

N-(2-Mercaptoethyl)hydrazinecarboxamide is a thiourea derivative characterized by a hydrazinecarboxamide backbone substituted with a 2-mercaptoethyl group. The mercaptoethyl group enhances nucleophilicity and metal-binding capacity, distinguishing it from simpler hydrazinecarboxamide derivatives.

Properties

Molecular Formula |

C3H9N3OS |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

1-amino-3-(2-sulfanylethyl)urea |

InChI |

InChI=1S/C3H9N3OS/c4-6-3(7)5-1-2-8/h8H,1-2,4H2,(H2,5,6,7) |

InChI Key |

KJDRKOFUEORQHS-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)NC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with 2-mercaptoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Hydrazinecarboxamide+2-Mercaptoethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Disulfides are formed.

Reduction: Thiols are produced.

Substitution: Various substituted hydrazinecarboxamides are formed.

Scientific Research Applications

N-(2-Mercaptoethyl)hydrazinecarboxamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydrazinecarboxamide derivatives vary widely based on substituents attached to the hydrazine and carboxamide groups. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., –Cl, –Br) increase melting points and thermal stability due to enhanced intermolecular forces .

- Mercaptoethyl substitution introduces redox activity and metal-binding capability, a feature absent in purely aromatic derivatives .

Comparison :

- The mercaptoethyl group may require protection of the -SH group during synthesis to prevent oxidation, adding complexity compared to non-thiol derivatives .

Physicochemical Properties

Key Trends :

- Para-substituted derivatives exhibit higher melting points than ortho analogs due to symmetry and packing efficiency.

- Mercaptoethyl derivatives likely have lower melting points than aromatic analogs due to reduced crystallinity from the flexible –(CH2)2–SH chain.

Comparison :

- Mercaptoethyl derivatives may outperform purely aromatic analogs in metal-dependent biological processes (e.g., enzyme inhibition) but may exhibit higher toxicity due to reactive thiol groups.

Q & A

Q. What are the optimal synthetic routes for N-(2-Mercaptoethyl)hydrazinecarboxamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, analogous hydrazinecarboxamide derivatives are synthesized by reacting substituted phenylhydrazines with carboxamide reagents under acidic conditions, achieving yields of 75–85% . Key steps include:

- Purification : Recrystallization using ethanol/water mixtures to remove unreacted starting materials.

- Validation : Melting point analysis (compare with literature values), HPLC (≥98% purity), and H/C NMR for structural confirmation .

Note: Variations in melting points (e.g., ±2°C discrepancies in literature) may arise from polymorphic forms or impurities, necessitating repeated crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H NMR to confirm hydrazine NH protons (δ 8–10 ppm) and mercapto (-SH) groups (δ 1.5–2.5 ppm, exchange broadened) .

- IR : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For related compounds, triclinic systems (space group ) with unit cell parameters (e.g., Å, Å) are reported .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the hydrazine or carboxamide moieties) influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Introduce electron-withdrawing groups (e.g., -Cl, -CF) to enhance ligand-receptor binding, as seen in anticancer hydrazinecarboxamides .

- Modify the mercaptoethyl chain to alter redox activity or metal coordination .

- Experimental Design :

- Synthesize derivatives with systematic substituent variations.

- Test bioactivity (e.g., IC in cancer cell lines) and correlate with computational docking studies (e.g., binding affinity to EGFR or COX-2 targets) .

Q. How can researchers resolve contradictions in reported bioactivity data for hydrazinecarboxamide derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity : Validate via elemental analysis (C, H, N, S ±0.3%) and HPLC-MS to exclude impurities .

- Stereochemistry : Use SC-XRD to confirm E/Z isomerism, as geometric isomers exhibit distinct bioactivities .

- Assay Conditions : Standardize protocols (e.g., cell line origin, incubation time) to minimize variability. Replicate studies under identical conditions .

Q. What strategies are effective for studying metal coordination complexes of this compound?

- Methodological Answer :

- Synthesis : React the ligand with metal salts (e.g., Ru(II), Mn(II)) in ethanol/water under nitrogen to prevent oxidation .

- Characterization :

- UV-Vis : Monitor d-d transitions (e.g., Ru complexes at 450–600 nm).

- ESI-MS : Confirm stoichiometry (e.g., [M(L)]).

- Applications : Test catalytic activity (e.g., oxidation reactions) or antimicrobial potency against fungal pathogens .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the antifungal activity of hydrazinecarboxamide derivatives?

- Methodological Answer :

- Species-Specific Activity : Test compounds against standardized fungal strains (e.g., Candida albicans ATCC 10231) rather than clinical isolates with variable resistance .

- Synergistic Effects : Evaluate combinations with known antifungals (e.g., fluconazole) to identify potentiation.

- Mechanistic Studies : Use transcriptomics to identify upregulated genes in resistant strains, informing target-specific modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.